molecular formula C13H14BrN3O B2876225 5-bromo-N-(1-cyanocyclohexyl)pyridine-3-carboxamide CAS No. 1306640-77-6

5-bromo-N-(1-cyanocyclohexyl)pyridine-3-carboxamide

Cat. No.: B2876225
CAS No.: 1306640-77-6
M. Wt: 308.179
InChI Key: XUMGUFPUBFAGKI-UHFFFAOYSA-N
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Description

5-bromo-N-(1-cyanocyclohexyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C13H15BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Scientific Research Applications

5-bromo-N-(1-cyanocyclohexyl)pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of “5-bromo-N-(1-cyanocyclohexyl)pyridine-3-carboxamide” is not explicitly mentioned in the sources I found .

Future Directions

The future directions for the study of “5-bromo-N-(1-cyanocyclohexyl)pyridine-3-carboxamide” are not explicitly mentioned in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-cyanocyclohexyl)pyridine-3-carboxamide typically involves the reaction of 5-bromopyridine-3-carboxylic acid with 1-cyanocyclohexylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-cyanocyclohexyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine.

    Oxidation Reactions: The compound can undergo oxidation to form different functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Amines derived from the reduction of the nitrile group.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide
  • 5-bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide
  • 5-chloro-N-(1-cyanocyclohexyl)pyridine-3-carboxamide

Uniqueness

5-bromo-N-(1-cyanocyclohexyl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom and the nitrile group provides distinct chemical properties that can be exploited in various applications.

Properties

IUPAC Name

5-bromo-N-(1-cyanocyclohexyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O/c14-11-6-10(7-16-8-11)12(18)17-13(9-15)4-2-1-3-5-13/h6-8H,1-5H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMGUFPUBFAGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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